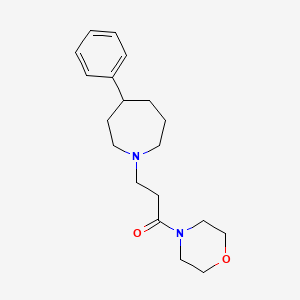![molecular formula C19H28N2O3 B7168444 [1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7168444.png)
[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine ring, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Morpholine Ring: The morpholine ring is synthesized and then attached to the piperidine ring through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study receptor-ligand interactions due to its ability to bind to specific molecular targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technological applications.
Mechanism of Action
The mechanism of action of [1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
[1-[2-(4-Methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone: shares similarities with other piperidine and morpholine derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique chemical properties and reactivity
Properties
IUPAC Name |
[1-[2-(4-methoxyphenyl)ethyl]piperidin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-17-7-5-16(6-8-17)9-11-20-10-3-2-4-18(20)19(22)21-12-14-24-15-13-21/h5-8,18H,2-4,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIQOEAKTTWRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCCC2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7168362.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1-methoxypropan-2-ylcarbamoyl)acetamide](/img/structure/B7168375.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-methyl-N-phenylacetamide](/img/structure/B7168376.png)
![N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]acetamide](/img/structure/B7168379.png)
![N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide](/img/structure/B7168382.png)
![N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide](/img/structure/B7168393.png)
![2-[2-(3-Fluorophenyl)morpholin-4-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7168397.png)
![3-[3-(2-Methyl-1,4-oxazepan-4-yl)propyl]imidazolidine-2,4-dione](/img/structure/B7168402.png)
![N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7168404.png)
![2-methyl-N-[1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperidin-4-yl]furan-3-carboxamide](/img/structure/B7168420.png)
![Morpholin-4-yl-[1-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-2-yl]methanone](/img/structure/B7168442.png)
![N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7168457.png)

![2-[[1-(4-Ethoxybenzoyl)piperidin-4-yl]amino]-2-(4-fluorophenyl)acetamide](/img/structure/B7168469.png)
